6-(4-Chlorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
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Description
6-(4-Chlorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C20H15ClN2O and its molecular weight is 334.8. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives : This compound is utilized in the synthesis of various derivatives, such as isoquinoline, pyrimidine, and pyrazolo-pyridine derivatives, which have potential applications in different fields of chemistry and pharmacology (Al-Issa, 2012).
Optical and Junction Characteristics : Studies have explored the optical functions and diode characteristics of pyridine derivatives, including this compound, which could be relevant in the field of materials science and electronics (Zedan, El-Taweel, & El-Menyawy, 2020).
Antimicrobial Studies : Some derivatives of this compound have been evaluated for their antimicrobial activity, indicating potential uses in the development of new antibacterial and antifungal agents (Sadeek, Zordok, El‐Attar, & Ibrahim, 2015).
Spectroscopic and Structural Analysis : Research has been conducted on the molecular structure, spectroscopic characterization, and reactivity of this compound and its derivatives, providing insights into their chemical properties and potential applications (Wazzan, Al-Qurashi, & Faidallah, 2016).
Dyeing Properties : This compound has also been studied in the context of dyeing performance, particularly its application on polyester and nylon fabrics, indicating potential uses in the textile industry (Abolude, Bello, Nkeonye, & Giwa, 2021).
Properties
IUPAC Name |
6-(4-chlorophenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O/c1-14-2-4-15(5-3-14)13-23-19(11-8-17(12-22)20(23)24)16-6-9-18(21)10-7-16/h2-11H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZXOHILUAJFIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC=C(C2=O)C#N)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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